molecular formula C24H36N4O4S B11265572 4-((1-(2-(isopentylamino)-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl)-N-isopropylcyclohexane-1-carboxamide

4-((1-(2-(isopentylamino)-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl)-N-isopropylcyclohexane-1-carboxamide

Cat. No.: B11265572
M. Wt: 476.6 g/mol
InChI Key: UEKOFQHBIDSCQE-UHFFFAOYSA-N
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Description

4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of thienopyrimidine and cyclohexane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring system.

    Attachment of the Carbamoylmethyl Group:

    Formation of the Cyclohexane Carboxamide Moiety: The final step involves the coupling of the thienopyrimidine derivative with the cyclohexane carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially at the carbamoylmethyl and cyclohexane carboxamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, it might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core may play a crucial role in binding to these targets, while the carbamoylmethyl and cyclohexane carboxamide groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Cyclohexane Carboxamides: Compounds with similar cyclohexane carboxamide moieties but different core structures.

Uniqueness

What sets 4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE apart is its unique combination of structural elements, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

Molecular Formula

C24H36N4O4S

Molecular Weight

476.6 g/mol

IUPAC Name

4-[[1-[2-(3-methylbutylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C24H36N4O4S/c1-15(2)9-11-25-20(29)14-27-19-10-12-33-21(19)23(31)28(24(27)32)13-17-5-7-18(8-6-17)22(30)26-16(3)4/h10,12,15-18H,5-9,11,13-14H2,1-4H3,(H,25,29)(H,26,30)

InChI Key

UEKOFQHBIDSCQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)NC(C)C)SC=C2

Origin of Product

United States

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